

Technical Guide: Physicochemical Properties of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile

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Compound of Interest

Compound Name: 3-tert-Butylsulfanyl-pyridine-2-carbonitrile

Cat. No.: B016106

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Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of **3-tert-Butylsulfanyl-pyridine-2-carbonitrile**, a chemical intermediate relevant in medicinal chemistry. The data presented is compiled from publicly available safety data sheets and chemical supplier information.

Chemical Identity and Structure

3-tert-Butylsulfanyl-pyridine-2-carbonitrile is a substituted pyridine derivative. Its structural information and key identifiers are crucial for accurate documentation and research.

- IUPAC Name: 3-(tert-butylthio)pyridine-2-carbonitrile
- Synonyms: 3-TERT-BUTYLTHIO-2-CYANOPYRIDINE, 3-(TERT-BUTYLTHIO)PICOLINONITRILE, 3-[(1,1-Dimethylethyl)thio]-2-pyridinecarbonitrile[1]
- CAS Number: 178811-40-0[1][2]
- Molecular Formula: C₁₀H₁₂N₂S[1][2]
- InChI Key: VOYCFYNBUBXWDL-UHFFFAOYSA-N
- SMILES: CC(C)(C)Sc1cccnc1C#N

Physicochemical Properties

The quantitative physical properties of this compound are summarized in the table below. This data is essential for designing experimental conditions, including reaction setups, purification, and storage.

Property	Value	Source(s)
Molecular Weight	192.28 g/mol	[1] [2]
Physical State	Yellow Oil / Solid	[2]
Melting Point	38.3 - 38.6 °C	[1] [2]
Boiling Point	322.7 °C at 760 mmHg	[2]
Density	1.11 g/cm ³	[2]
Flash Point	149 °C	[2]
Vapor Pressure	0.000274 mmHg at 25 °C	[2]

Solubility: The compound is reported to be soluble in dichloromethane and ethyl acetate[\[2\]](#).

Experimental Protocols

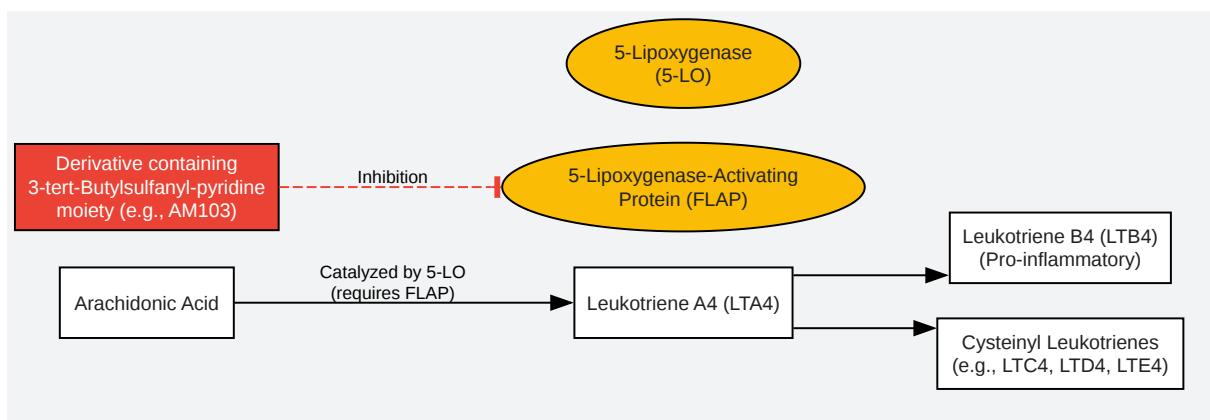
Detailed experimental protocols for the specific synthesis or analysis of **3-tert-Butylsulfanyl-pyridine-2-carbonitrile** are not available in the reviewed literature. The compound is primarily referenced as an intermediate in the synthesis of more complex molecules. For instance, synthesis of related pyridine-carbonitrile structures has been described in the context of creating electron-transporting materials, which involved multi-step reactions starting from precursors like 4-bromobenzaldehyde[\[3\]](#).

Biological Relevance and Signaling Pathways

While **3-tert-Butylsulfanyl-pyridine-2-carbonitrile** itself is not reported to be a bioactive agent, its structural motif is a key component of potent and selective inhibitors of 5-lipoxygenase-activating protein (FLAP). One such derivative, AM103 (GSK2190914), incorporates this moiety and has been investigated for the treatment of inflammatory conditions like asthma[\[4\]](#)[\[5\]](#)[\[6\]](#).

FLAP is a crucial protein in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. The mechanism involves FLAP binding to arachidonic acid and presenting it to the 5-lipoxygenase (5-LO) enzyme. Inhibition of FLAP effectively blocks the production of all leukotrienes, including Leukotriene B4 (LTB₄) and the cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄).

The logical relationship in this pathway and the point of inhibition are illustrated in the diagram below.



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Inhibition of the 5-Lipoxygenase pathway by a FLAP inhibitor.

Safety and Handling

Based on available safety information, **3-tert-Butylsulfanyl-pyridine-2-carbonitrile** should be handled with care in a laboratory setting.

- GHS Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statement: H302 (Harmful if swallowed)
- Storage Class: 11 (Combustible Solids)

Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety protocols, consult the full Safety Data Sheet (SDS) from the supplier[2].

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